2-Iodobenzonitrile
Overview
Description
2-Iodobenzonitrile is an organic compound with the molecular formula C7H4IN. It is a nitrile derivative where an iodine atom is substituted at the ortho position of the benzene ring. This compound is known for its significant reactivity due to the presence of both cyano and aryl carbon-iodide bonds .
Scientific Research Applications
2-Iodobenzonitrile has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2-Iodobenzonitrile is a chemical compound with the molecular formula IC6H4CN It has been linked to microtubule-destabilizing properties .
Mode of Action
It is suggested that it may interact with microtubules, leading to their destabilization . This can disrupt cell division and other cellular processes that rely on the structural integrity of microtubules.
Biochemical Pathways
Given its potential role in microtubule destabilization , it may impact pathways related to cell division, intracellular transport, and cellular structure maintenance.
Result of Action
Given its potential role in microtubule destabilization , it may lead to disruption of cell division and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzonitrile can be synthesized through various methods. One common method involves the iodination of benzonitrile using iodine and a suitable oxidizing agent. Another method includes the Sandmeyer reaction, where 2-aminobenzonitrile is diazotized and then treated with potassium iodide .
Industrial Production Methods: Industrial production of this compound often involves the Sandmeyer reaction due to its efficiency and scalability. The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an excess of potassium iodide to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It participates in Suzuki and Sonogashira coupling reactions to form biaryl and alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products:
Substitution Reactions: Products include substituted benzonitriles.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Comparison with Similar Compounds
- 2-Bromobenzonitrile
- 4-Iodobenzonitrile
- 3-Iodobenzonitrile
- 2-Fluorobenzonitrile
Comparison: 2-Iodobenzonitrile is unique due to the ortho position of the iodine atom, which provides distinct reactivity compared to its meta and para counterparts. This positional difference influences the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAFHUEOVUDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374757 | |
Record name | 2-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4387-36-4 | |
Record name | 2-Iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4387-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Iodobenzonitrile useful in palladium-catalyzed reactions?
A1: this compound participates in palladium-catalyzed annulation reactions with alkynes and bicyclic alkenes. [] This reaction forms a new carbon-carbon bond, resulting in the synthesis of valuable compounds like 2,3-diarylindenones and polycyclic aromatic ketones. [] The reaction is tolerant to various functional groups, broadening its applications. []
Q2: Can you provide a specific example of this compound's application in organic synthesis?
A2: Certainly! One example is the synthesis of 2-(6-aryl-3(Z)-hexen-1,5-diynyl)benzonitriles. [] This involves a palladium-catalyzed coupling reaction where this compound reacts with 1,6-bis(trimethylsilyl)-3(Z)-hexen-1,5-diyne and aryl iodides. [] The resulting compounds exhibited significant cytotoxic activity against KB and Hela cells. []
Q3: How does the structure of this compound contribute to its reactivity?
A3: The iodine atom in this compound serves as an excellent leaving group, facilitating oxidative addition with palladium(0) catalysts. [] This is a crucial step in various palladium-catalyzed cross-coupling reactions, including the formation of carbon-carbon bonds. [] The presence of the nitrile group (-CN) can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with the palladium catalyst. []
Q4: Are there any studies exploring the reactivity of this compound with magnesium-zinc hybrid reagents?
A4: Yes, recent research explored the use of magnesium-zinc hybrid reagents for direct zinc-iodine exchange reactions with aromatic halides, including this compound. [] This method allows the efficient synthesis of asymmetric bis(aryls) via subsequent palladium-catalyzed cross-coupling reactions. [] Interestingly, the study revealed the formation of a unique intermediate where magnesium and zinc are bridged by an aryl group derived from this compound. [] This finding provides valuable insights into the reactivity of this compound in the presence of bimetallic systems.
Q5: What analytical techniques are commonly used to characterize this compound and its reaction products?
A5: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, which helps elucidate the structure and purity of the compound. [] Additionally, X-ray crystallography can provide detailed structural information about this compound and its reaction intermediates, as demonstrated in the study involving magnesium-zinc hybrid reagents. [] Electrospray ionization mass spectrometry (ESI-MS) is another useful technique for determining the molecular weight and identifying reaction products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.